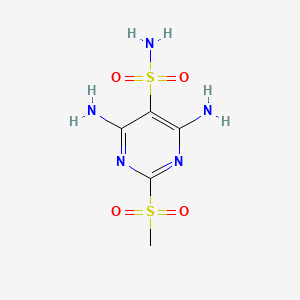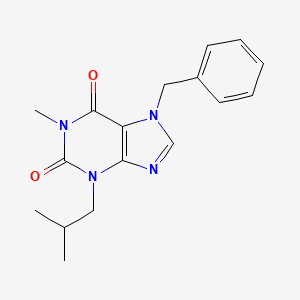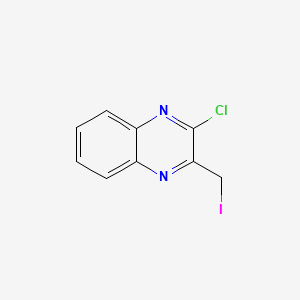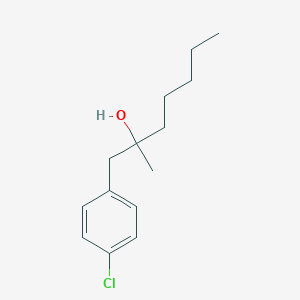
1-(4-Chlorophenyl)-2-methylheptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-methylheptan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a heptanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylheptan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with 2-methylheptan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-2-methylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-methylheptan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-methylheptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-2-methylpentan-2-ol
- 1-(4-Chlorophenyl)-2-methylhexan-2-ol
- 1-(4-Chlorophenyl)-2-methylbutan-2-ol
Comparison: 1-(4-Chlorophenyl)-2-methylheptan-2-ol is unique due to its specific heptanol backbone, which imparts distinct chemical and physical properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
1742-41-2 |
|---|---|
Molekularformel |
C14H21ClO |
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-methylheptan-2-ol |
InChI |
InChI=1S/C14H21ClO/c1-3-4-5-10-14(2,16)11-12-6-8-13(15)9-7-12/h6-9,16H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
GIGOXPGPGLRKQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(CC1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


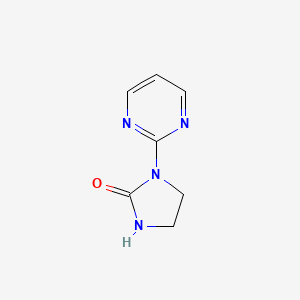
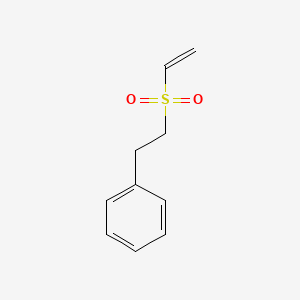
![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
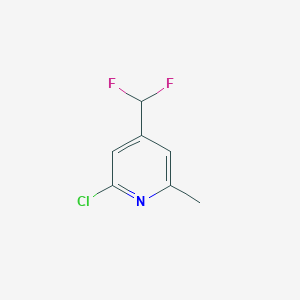
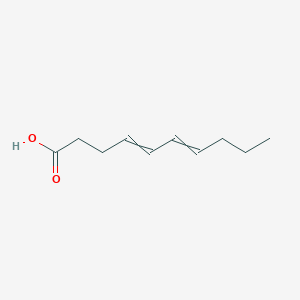
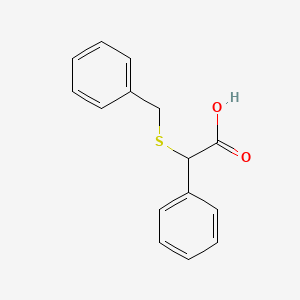
![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
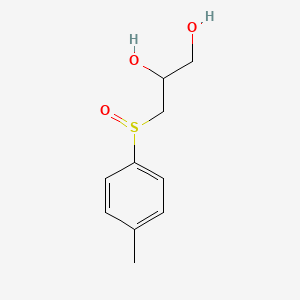
![6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione](/img/structure/B14004053.png)
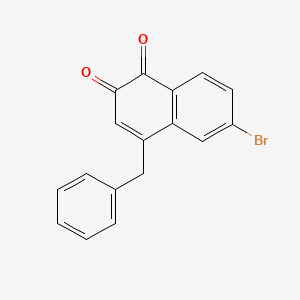
![N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14004068.png)
